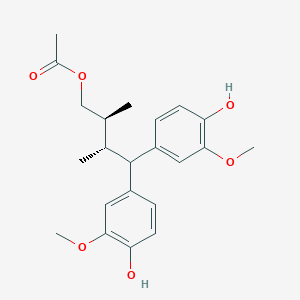![molecular formula C11H12N2O2 B13036870 1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is a nitrogen-containing heterocyclic compound It features a bipyrrole structure, which consists of two pyrrole rings connected through a carbon-carbon bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds, is a convenient method for synthesizing pyrrole derivatives . This method is operationally simple and uses readily available starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the production of organic materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit kinase activity, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.
類似化合物との比較
Pyrrolopyrazine derivatives: These compounds also contain pyrrole rings and exhibit similar biological activities.
Pyrrole derivatives: Compounds like 1,4-dimethylbenzene share structural similarities and undergo comparable chemical reactions.
Uniqueness: 1’,4-Dimethyl-1H,1’H-[2,3’-bipyrrole]-5-carboxylic acid is unique due to its bipyrrole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in research and industry.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-methyl-5-(1-methylpyrrol-3-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-9(12-10(7)11(14)15)8-3-4-13(2)6-8/h3-6,12H,1-2H3,(H,14,15) |
InChIキー |
BCXDEVPKCZISJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1)C2=CN(C=C2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


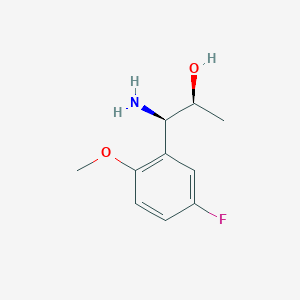

![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
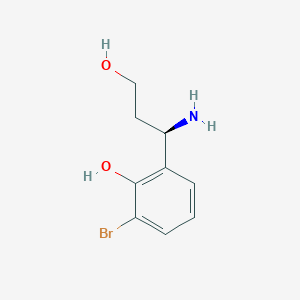
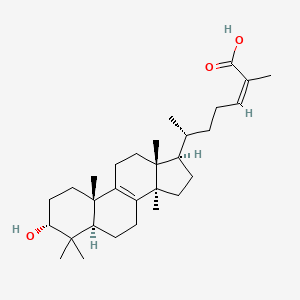
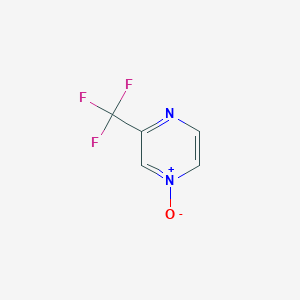
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
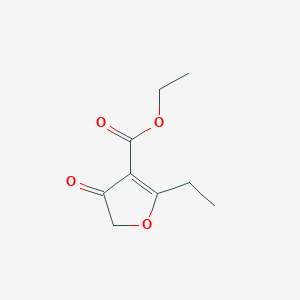
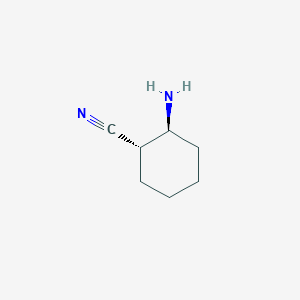
![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)

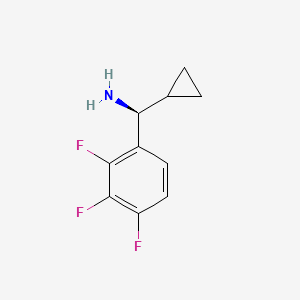
![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)
